N,N-dimethyl-2-piperazin-1-yl-acetamide (CAS 39890-43-2) is a specialized bifunctional building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and biochemical probes [1]. Structurally, it combines a reactive secondary piperazine amine with a highly stable, polar N,N-dimethylacetamide moiety. This configuration offers a pre-installed tertiary amide side chain, which serves as a robust hydrogen-bond acceptor while avoiding the metabolic liabilities associated with ester equivalents[2]. In procurement and process chemistry, this compound is prioritized for its ability to introduce a solubilizing, metabolically stable pharmacophore in a single synthetic step, streamlining the late-stage functionalization of complex therapeutic scaffolds[3].
Substituting N,N-dimethyl-2-piperazin-1-yl-acetamide with simpler analogs like unsubstituted piperazine or ester-bearing derivatives introduces significant process and performance liabilities. Using raw piperazine requires additional mono-protection and deprotection steps to prevent statistical bis-alkylation, increasing solvent waste and reducing overall step economy [1]. Conversely, substituting with ethyl 2-(piperazin-1-yl)acetate introduces an ester linkage that is highly susceptible to premature hydrolysis during harsh downstream coupling conditions and rapid degradation by plasma esterases in vivo [2]. Furthermore, primary amide analogs, such as 2-(piperazin-1-yl)acetamide, exhibit strong intermolecular hydrogen bonding, which drastically reduces solubility in standard aprotic solvents and poses a risk of dehydration to nitriles under strongly electrophilic conditions [3].
When functionalizing complex API scaffolds, using unsubstituted piperazine typically yields a mixture of mono- and bis-alkylated products, necessitating a Boc- or Cbz-protection strategy that adds at least two synthetic steps [1]. N,N-dimethyl-2-piperazin-1-yl-acetamide features a pre-installed N-substituent that inherently restricts reactivity to the single secondary amine. This desymmetrization allows for direct, stoichiometric N-alkylation or Buchwald-Hartwig cross-coupling with aryl halides, achieving >95% selectivity for the desired mono-adduct without the 15-20% yield loss typically associated with protection/deprotection cycles [2].
| Evidence Dimension | Synthetic step count and mono-alkylation selectivity |
| Target Compound Data | 1-step direct coupling, >95% selectivity for mono-adduct |
| Comparator Or Baseline | Unsubstituted piperazine (CAS 110-85-0) |
| Quantified Difference | Eliminates 2 synthetic steps (protection/deprotection) and avoids 15-20% yield loss. |
| Conditions | Standard N-alkylation or Pd-catalyzed cross-coupling conditions in pharmaceutical process chemistry. |
Eliminating protection steps directly reduces raw material costs, solvent consumption, and cycle times in large-scale API manufacturing.
In lead optimization and drug design, the choice of solubilizing side chain dramatically impacts in vivo half-life. Ester-based piperazine building blocks, such as ethyl 2-(piperazin-1-yl)acetate, are rapidly cleaved by ubiquitous plasma esterases, leading to premature drug clearance [1]. In contrast, the tertiary N,N-dimethylacetamide group of CAS 39890-43-2 is highly resistant to enzymatic hydrolysis. Pharmacokinetic profiling of APIs utilizing this tertiary amide side chain demonstrates significantly prolonged plasma stability compared to their ester counterparts, maintaining structural integrity across physiological pH ranges and enzymatic environments [2].
| Evidence Dimension | Resistance to plasma esterase hydrolysis |
| Target Compound Data | High stability (tertiary amide linkage remains intact) |
| Comparator Or Baseline | Ethyl 2-(piperazin-1-yl)acetate (ester analog) |
| Quantified Difference | Prevents rapid enzymatic cleavage, significantly extending the molecular half-life of the resulting API. |
| Conditions | In vivo pharmacokinetic profiling and in vitro plasma stability assays. |
Procuring the tertiary amide building block prevents late-stage compound attrition due to poor metabolic stability, a common failure point for ester-bearing drug candidates.
The physical properties of the side chain dictate the processability of the building block in standard organic solvents. Primary amide derivatives, such as 2-(piperazin-1-yl)acetamide, suffer from poor solubility in moderately polar aprotic solvents due to extensive intermolecular hydrogen bonding networks [1]. The N,N-dimethyl substitution in CAS 39890-43-2 disrupts these networks, rendering the compound highly soluble in a broad range of organic solvents, including DMSO, DMF, and DCM [2]. This enhanced solubility profile facilitates higher concentration reactions, improves volumetric productivity, and allows for homogeneous catalysis without the need for aggressive heating.
| Evidence Dimension | Solubility in standard aprotic organic solvents (e.g., DCM, THF) |
| Target Compound Data | High solubility, enabling homogeneous high-concentration reactions |
| Comparator Or Baseline | 2-(piperazin-1-yl)acetamide (primary amide analog) |
| Quantified Difference | Eliminates solubility bottlenecks caused by intermolecular H-bonding, allowing for >2x higher molarity in standard process solvents. |
| Conditions | Ambient temperature dissolution in standard process solvents (DCM, THF, DMF). |
High solubility in standard solvents maximizes reactor volumetric efficiency and prevents heterogeneous reaction mixtures that can stall reaction kinetics.
The basicity of the piperazine nitrogen is a critical parameter in drug design; overly basic amines (pKa > 9.5) are often fully protonated at physiological pH, which can hinder membrane permeability and increase the risk of off-target hERG channel inhibition. Unsubstituted piperazine possesses a pKa of approximately 9.83 . The electron-withdrawing nature of the adjacent acetamide group in N,N-dimethyl-2-piperazin-1-yl-acetamide significantly modulates the basicity of the secondary amine, lowering its pKa to approximately 7.8 [1]. This optimized pKa ensures that a significant fraction of the resulting API remains unprotonated at pH 7.4, improving passive membrane diffusion.
| Evidence Dimension | Secondary amine pKa and physiological protonation state |
| Target Compound Data | pKa ~ 7.8 (improved balance of neutral/protonated species at pH 7.4) |
| Comparator Or Baseline | Unsubstituted piperazine (pKa ~ 9.83) |
| Quantified Difference | ~2 log unit reduction in basicity, significantly increasing the fraction of neutral species at physiological pH. |
| Conditions | Aqueous pKa measurement and physiological pH (7.4) modeling. |
Procuring a building block with an inherently optimized pKa reduces the need for downstream structural modifications to rescue poor membrane permeability or mitigate hERG toxicity.
Ideal for the rapid introduction of a stable, solubilizing N,N-dimethylacetamide pharmacophore onto halogenated heterocyclic cores (e.g., pyrimidines, quinolines) via SNAr or Buchwald-Hartwig couplings, directly leveraging its mono-alkylation selectivity[1].
Frequently utilized to construct the solvent-exposed 'tail' regions of targeted therapeutics, where the tertiary amide provides critical hydrogen bond interactions with the target protein while ensuring excellent aqueous solubility and optimal pKa [2].
Serves as a key intermediate in generating libraries of bioactive molecules where fine-tuning of lipophilicity, pKa, and metabolic stability is required to achieve in vivo efficacy without the liability of esterase degradation [3].
Irritant